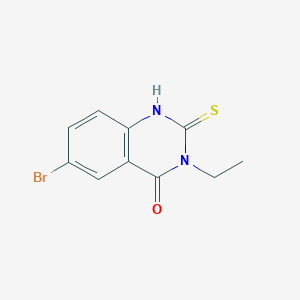
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, ethyl, and mercapto groups in this compound potentially enhances its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with ethyl bromide under basic conditions to form 3-ethyl-2-aminobenzamide.
Cyclization: The intermediate undergoes cyclization in the presence of a brominating agent, such as bromine or N-bromosuccinimide, to form the quinazolinone ring.
Introduction of Mercapto Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates and yields.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions and prevent side reactions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group (–SH) can be oxidized to form a sulfoxide (–SO) or sulfone (–SO₂) group.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-ethyl-2-mercaptoquinazolin-4(3H)-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R–SH) can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 6-bromo-3-ethyl-2-sulfoxoquinazolin-4(3H)-one or 6-bromo-3-ethyl-2-sulfonoquinazolin-4(3H)-one.
Reduction: Formation of 3-ethyl-2-mercaptoquinazolin-4(3H)-one.
Substitution: Formation of derivatives with different functional groups, such as 6-amino-3-ethyl-2-mercaptoquinazolin-4(3H)-one.
科学研究应用
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
6-chloro-3-ethyl-2-mercaptoquinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
6-bromo-3-methyl-2-mercaptoquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.
6-bromo-3-ethyl-2-hydroxyquinazolin-4(3H)-one: Similar structure with a hydroxy group instead of a mercapto group.
Uniqueness
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of the bromine, ethyl, and mercapto groups, which may enhance its reactivity and biological properties compared to similar compounds. The combination of these functional groups can lead to distinct chemical and biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
6-bromo-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNKLURCHWRIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368564 |
Source


|
| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18009-16-0 |
Source


|
| Record name | 6-Bromo-3-ethyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18009-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
![3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)octanoic acid](/img/structure/B101990.png)





![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)





